6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide
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Overview
Description
6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a furoindole core, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the following steps:
Formation of the Furoindole Core: The furoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzaldehyde derivative, under acidic or basic conditions.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction using N,N-dimethylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole-2-carboxamide: Lacks the furo ring, resulting in different biological activity.
N,N-Dimethylindole-2-carboxamide: Lacks the chlorine atom, affecting its reactivity and potency.
4H-Furo[3,2-B]indole-2-carboxamide: Lacks the N,N-dimethyl group, altering its pharmacokinetic properties.
Uniqueness
6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its combination of a furoindole core, chlorine atom, and N,N-dimethyl group, which collectively contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
62144-23-4 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-16(2)13(17)11-6-10-12(18-11)8-4-3-7(14)5-9(8)15-10/h3-6,15H,1-2H3 |
InChI Key |
DSMAJOOFUKZRIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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